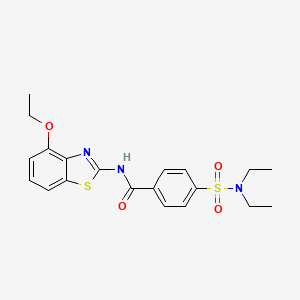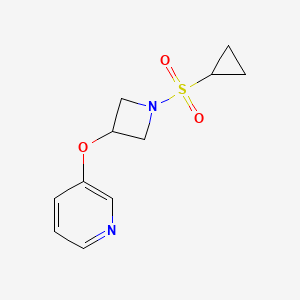![molecular formula C12H11BrClN3O B2630932 N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide CAS No. 1803597-20-7](/img/structure/B2630932.png)
N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrazole ring substituted with a 2-bromophenylmethyl group and a chloroacetamide moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of hydrazine derivatives with 1,3-diketones or β-keto esters to form the pyrazole ring.
Introduction of the 2-Bromophenylmethyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the pyrazole ring is alkylated with 2-bromobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Chloroacetamide Moiety: The final step involves the reaction of the substituted pyrazole with chloroacetyl chloride in the presence of a base like triethylamine to form the desired chloroacetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloroacetamide moiety, where the chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The bromophenyl group can participate in oxidation reactions to form corresponding phenols or quinones, while reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Coupling Reactions: The pyrazole ring can engage in coupling reactions such as Suzuki-Miyaura or Heck reactions, allowing for the formation of complex biaryl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon in the presence of hydrogen gas.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
Substitution: Formation of azides, thiocyanates, or amides.
Oxidation: Formation of phenols or quinones.
Reduction: Formation of dehalogenated products or hydrogenated derivatives.
Coupling: Formation of biaryl compounds or extended aromatic systems.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can serve as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the pyrazole ring and halogenated phenyl group is often associated with bioactivity.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and polymers. Its unique chemical structure allows for the design of materials with specific properties such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide
- N-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide
- N-{1-[(2-iodophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide
Uniqueness
Compared to its analogs, N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide exhibits unique reactivity due to the presence of the bromine atom, which can participate in specific halogen bonding interactions and influence the compound’s electronic properties. This can result in distinct biological activities and chemical behaviors, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-[2-[(2-bromophenyl)methyl]pyrazol-3-yl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClN3O/c13-10-4-2-1-3-9(10)8-17-11(5-6-15-17)16-12(18)7-14/h1-6H,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBSPRQZQBYFNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=CC=N2)NC(=O)CCl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
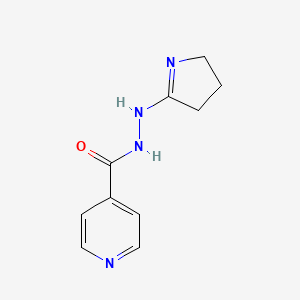
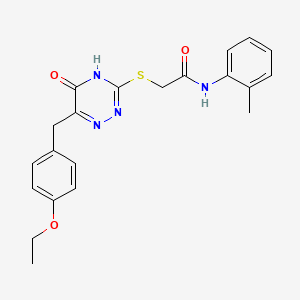
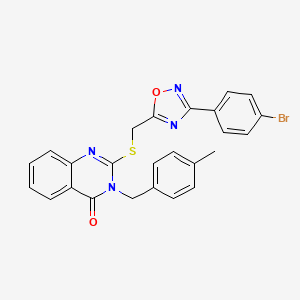

![5-[4-(Thiolan-3-yl)-1,4-diazepane-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2630855.png)
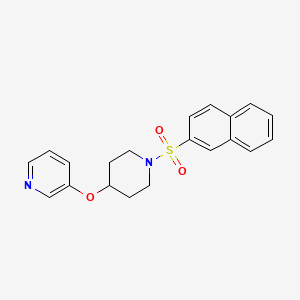
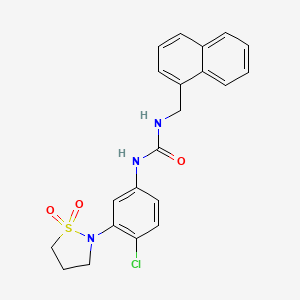

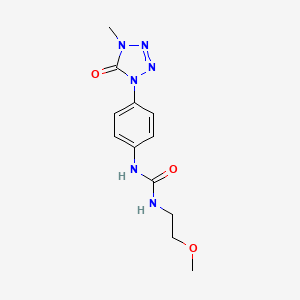
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2630864.png)
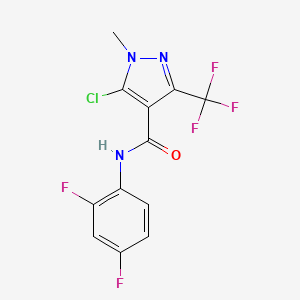
![3-(4-chlorobenzyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2630867.png)
